1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxylic acid group, and the fluorine and methyl substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions . The carboxylic acid group can participate in typical acid-base reactions, and it can be converted into other functional groups such as esters and amides.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic, and the fluorine atom could influence its reactivity and polarity .Scientific Research Applications
Antiviral Properties
A study conducted by Jordão et al. (2009) evaluated the antiviral properties of N-amino-1,2,3-triazole derivatives, including 1-(4-Fluoro-phenylamino)-5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid hydrazide, against Cantagalo virus replication in cell culture. The specific compound showed significant antiviral effects, highlighting its potential in antiviral research (Jordão et al., 2009).
Synthetic Methods
Liu et al. (2015) presented a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives, an important class of triazole derivatives and intermediates for various drugs. This includes compounds related to 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, demonstrating the compound's relevance in synthetic chemistry (Liu et al., 2015).
Fluorescence Applications
Safronov et al. (2020) explored the synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids, demonstrating that these new 1,2,3-triazole derivatives exhibit bright blue fluorescence with excellent quantum yields. This suggests potential applications in sensor technologies for monitoring environmental conditions or biological processes (Safronov et al., 2020).
Pharmaceutical Synthesis
In pharmaceutical research, triazole derivatives, including those related to this compound, are synthesized for potential use as antibacterial agents. A study by Nagaraj et al. (2018) indicates the significance of these compounds in developing new antibacterial drugs (Nagaraj et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-6-3-4-8(5-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHHTOGCUAROEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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